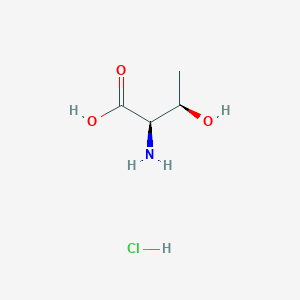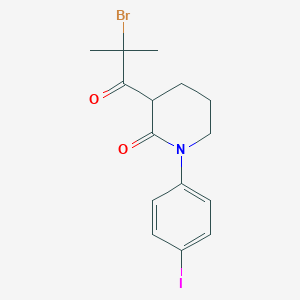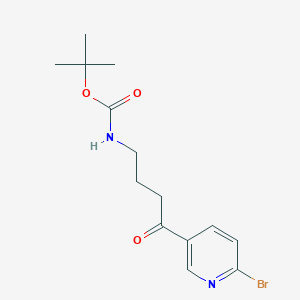
D-Allothreonine, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Allothreonine, hydrochloride: is a chemical compound with the molecular formula C4H10ClNO3. It is the hydrochloride salt form of D-Allothreonine, an amino acid that is a diastereomer of threonine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Allothreonine can be synthesized from L-threonine through a series of chemical reactions. One method involves the racemization of L-threonine using amino acid racemase, followed by the action of L-threonine deaminase and subsequent purification . Another method involves the separation of diastereoisomeric mixtures of N-acetyl-D-allothreonine and N-acetyl-L-threonine, followed by hydrolysis in hydrochloric acid to obtain D-Allothreonine .
Industrial Production Methods: Industrial production of D-Allothreonine, hydrochloride typically involves large-scale synthesis using the aforementioned methods. The process flow is designed to be simple and practical, with the starting materials being cheap and readily available .
Análisis De Reacciones Químicas
Types of Reactions: D-Allothreonine, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D-Allothreonine can lead to the formation of corresponding keto acids, while reduction can yield alcohol derivatives .
Aplicaciones Científicas De Investigación
Chemistry: D-Allothreonine, hydrochloride is used as a chiral building block in asymmetric synthesis. It is valuable in the synthesis of non-proteinogenic β-hydroxy-α-amino acids, which are important precursors for pharmaceuticals .
Biology: In biological research, D-Allothreonine is studied for its role in the biosynthesis of glycine and acetaldehyde. Threonine aldolases, enzymes that catalyze these reactions, are of particular interest .
Medicine: Peptides containing D-Allothreonine residues have shown strong antibacterial activity .
Industry: In the industrial sector, D-Allothreonine is used in the production of chiral additives and reagents. It is also employed in the synthesis of novel proteins using expanded genetic codes .
Mecanismo De Acción
The mechanism of action of D-Allothreonine, hydrochloride involves its role as a substrate for threonine aldolases. These enzymes catalyze the reversible aldol reaction of glycine and acetaldehyde to produce D-Allothreonine. The presence of pyridoxal-5-phosphate and metal ions enhances the stability and activity of the enzyme .
Comparación Con Compuestos Similares
L-Allothreonine: The L-enantiomer of allothreonine, which has different stereochemistry and biological properties.
Threonine: A proteinogenic amino acid with similar structure but different stereochemistry.
Uniqueness: D-Allothreonine, hydrochloride is unique due to its specific stereochemistry, which makes it valuable in asymmetric synthesis and the production of chiral compounds. Its role in the biosynthesis of glycine and acetaldehyde also distinguishes it from other amino acids .
Propiedades
Fórmula molecular |
C4H10ClNO3 |
|---|---|
Peso molecular |
155.58 g/mol |
Nombre IUPAC |
(2R,3R)-2-amino-3-hydroxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c1-2(6)3(5)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H/t2-,3-;/m1./s1 |
Clave InChI |
OFSUFJTYFFRWFD-SWLXLVAMSA-N |
SMILES isomérico |
C[C@H]([C@H](C(=O)O)N)O.Cl |
SMILES canónico |
CC(C(C(=O)O)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-Chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]-N-octylglycine](/img/structure/B13147766.png)
![14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene](/img/structure/B13147773.png)



![N-[4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13147794.png)



![1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine](/img/structure/B13147827.png)

